molecular formula C14H11K2N3O8S2 B070723 N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt CAS No. 161578-11-6

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Cat. No. B070723
M. Wt: 491.6 g/mol
InChI Key: DZLBCTJAVKJWJD-UHFFFAOYSA-L
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Description

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is likely a complex organic compound. It seems to contain a naphthalimide core, which is a polycyclic aromatic hydrocarbon derived from naphthalene . The “4-amino-3,6-disulfo” part suggests the presence of amino and sulfo functional groups at the 4th, 3rd, and 6th positions of the naphthalimide core . The “N-(2-Aminoethyl)” part indicates an aminoethyl group attached to the nitrogen atom of the naphthalimide . The “dipotassium salt” part suggests that the compound is a salt form with two potassium ions .

Scientific Research Applications

  • Dyeing Properties : A study by Hosseinnezhad et al. (2017) focused on the preparation of new acid dyes based on naphthalimides, which were found effective in dyeing wool and polyamide fabrics, offering good fastness properties (Hosseinnezhad et al., 2017).

  • Synthesis of Novel Compounds : Yi-ru et al. (2004) synthesized an unsymmetrical diimide-disulfonato phthalocyanatozinc dipotassium salt, a novel compound, highlighting the potential for creating unique chemical structures using naphthalimide derivatives (Yi-ru et al., 2004).

  • Photophysical Properties : Langdon-Jones et al. (2014) developed biologically compatible, fluorescent rhenium-naphthalimide conjugates, demonstrating their use as cellular imaging agents. These agents showed potential in imaging human osteoarthritic cells and protistan fish parasites (Langdon-Jones et al., 2014).

  • Biological Applications : Gao et al. (2016) designed a N-butyl-4-amino-1,8-naphthalimide-based fluorescent probe for biothiols, which exhibited good selectivity and sensitivity. It was successfully applied for visualizing endogenous thiols in living cells (Gao et al., 2016).

  • Sensor Development : Pfeffer et al. (2006) developed 4-amino-1,8-naphthalimide based anion sensors, demonstrating their use in binding acetate and dihydrogenphosphate through hydrogen bonding. These sensors showed potential in detecting anions in various solutions (Pfeffer et al., 2006).

  • Cancer Research and Imaging : Banerjee et al. (2013) reviewed the use of functional 1,8-naphthalimide derivatives as DNA targeting, anticancer, and cellular imaging agents. This research highlighted the significant potential of naphthalimides in clinical trials for cancer therapy and diagnosis (Banerjee et al., 2013).

properties

IUPAC Name

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLBCTJAVKJWJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11K2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376314
Record name N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

CAS RN

161578-11-6
Record name N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
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N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Citations

For This Compound
7
Citations
NA Polson, MA Hayes - Analytical Chemistry, 2000 - ACS Publications
Independent control of electroosmosis is important for separation science techniques such as capillary zone electrophoresis and for the movement of fluids on microdevices. A capillary …
Number of citations: 145 pubs.acs.org
VB Sadhu, A Perl, M Péter, DI Rozkiewicz, G Engbers… - Langmuir, 2007 - ACS Publications
Chemical modification of the surface of a stamp used for microcontact printing (μCP) is interesting for controling the surface properties, such as the hydrophilicity. To print polar inks, …
Number of citations: 46 pubs.acs.org
HJ Lim, EC Cho, JA Lee, J Kim - Colloids and Surfaces A: Physicochemical …, 2012 - Elsevier
Here we report a novel approach for the use of hydrogel nanoparticles as effective carriers in transdermal delivery systems. Hydrogel nanoparticles, sized of 37nm at dried state, were …
Number of citations: 40 www.sciencedirect.com
DI Rozkiewicz, BJ Ravoo, DN Reinhoudt - Langmuir, 2005 - ACS Publications
This paper describes the generation of reversible patterns of self-assembled monolayers (SAMs) on gold and silicon oxide surfaces via the formation of reversible covalent bonds. The …
Number of citations: 93 pubs.acs.org
A Fürstenberg, E Vauthey - Photochemical & Photobiological Sciences, 2005 - Springer
The photophysics of the dye Lucifer Yellow ethylenediamine (LYen) has been investigated in various polar solvents. The main deactivation pathways of its first singlet excited state are …
Number of citations: 74 link.springer.com
AMC Arboleda - 2009 - search.proquest.com
Water transport has been widely studied in a variety of cells and isolated membranes. However, the intrinsic complexity related with the study of intracellular processes has delayed the …
Number of citations: 1 search.proquest.com
Z Qiaole - 2013 - Citeseer
This thesis concerns the measurements of fluorescence lifetime, the techniques which are currently used to measure it, and a new technology we have introduced to improve …
Number of citations: 2 citeseerx.ist.psu.edu

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